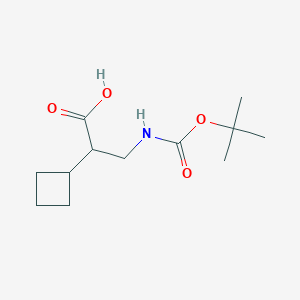

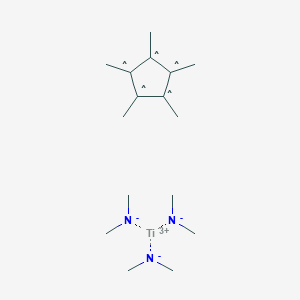

![molecular formula C11H12Cu5N9 B6309827 (Hexamethylenetetramine)penta[copper(I) cyanide]; 98% MOF CAS No. 1042093-98-0](/img/structure/B6309827.png)

(Hexamethylenetetramine)penta[copper(I) cyanide]; 98% MOF

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

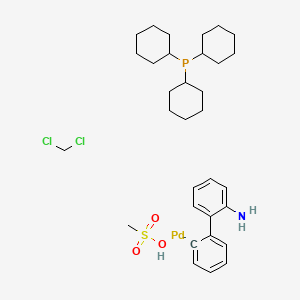

“(Hexamethylenetetramine)penta[copper(I) cyanide]; 98% MOF” is a type of Metal-Organic Framework (MOF) that is part of the Copper-based MOFs (Cu–MOF) family . It is a porous and photoluminescent metal-organic framework (MOF) composed of copper (I) cyanide (CuCN) and hexamethylenetetramine . This complex is a 3D photoluminescent, very densely-packed, network of tetradentate ligands .

Molecular Structure Analysis

The molecular formula of this compound is C6H12N4 (CuCN)5 . It has a molecular weight of 588.00 .Scientific Research Applications

Biomedical Applications The biomedical field has also seen potential in MOFs for drug delivery, sensing, and as antimicrobial materials. MOFs based on metals present in the human body, especially those utilizing copper(I) cyanide structures, show low toxicity and high biocompatibility, making them suitable for drug delivery systems with high loading and slow release times. Additionally, MOFs have been explored for the detection of biomarkers in biological fluids, offering a pathway for the development of new diagnostic tools (Mendes et al., 2020).

Environmental Remediation MOFs, including those incorporating hexamethylenetetramine and copper(I) cyanide, are being researched for environmental applications, such as the adsorption of harmful pollutants from the atmosphere and water purification. Their high porosity and surface area enable effective trapping of contaminants, while their chemical tunability allows for the design of materials targeted at specific pollutants. Research in this area focuses on the development of MOFs that can capture and decompose toxic compounds, offering a sustainable solution to environmental pollution (Kumar et al., 2020).

Catalysis Catalysis is another significant area where MOFs, such as those based on hexamethylenetetramine and copper(I) cyanide, demonstrate vast potential. The catalytic properties of MOFs are attributed to their well-defined structures, which include metal nodes and organic linkers that can be functionalized to enhance catalytic activity. These materials are used in various reactions, including organic transformations, photoreactions, and electrocatalysis, showcasing the versatility of MOFs as catalysts (Dhakshinamoorthy et al., 2018).

Energy Storage and Conversion The unique properties of MOFs have also made them attractive for energy storage and conversion applications. MOFs like (Hexamethylenetetramine)penta[copper(I) cyanide] are being investigated for their potential in hydrogen storage, carbon dioxide conversion to fuels, and as components in batteries and supercapacitors. Their ability to host a variety of chemical functionalities and their structural versatility allow for the optimization of these materials for specific energy-related applications (Majumdar, 2020).

Mechanism of Action

Target of Action

It is known that this compound is a type of metal-organic framework (mof) and is used in various applications due to its unique properties .

Mode of Action

The compound forms a 3D photoluminescent, very densely-packed, network of tetradentate ligands . This suggests that the compound interacts with its targets by forming complex structures, which could potentially alter the targets’ properties or functions.

Biochemical Pathways

Given its photoluminescent properties , it could potentially be involved in pathways related to light absorption and emission.

Pharmacokinetics

As a mof, it is likely to have unique pharmacokinetic properties due to its porous structure .

Result of Action

Its photoluminescent properties suggest that it could potentially be used in applications that require light emission, such as imaging .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be hygroscopic and is recommended to be stored in cold conditions . This suggests that moisture and temperature could potentially affect its stability and efficacy.

Safety and Hazards

properties

IUPAC Name |

copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4.5CN.5Cu/c1-7-2-9-4-8(1)5-10(3-7)6-9;5*1-2;;;;;/h1-6H2;;;;;;;;;;/q;5*-1;5*+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJKQAFTRIJCET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.C1N2CN3CN1CN(C2)C3.[Cu+].[Cu+].[Cu+].[Cu+].[Cu+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cu5N9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Dimethylamino-n-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide tartaric acid salt](/img/structure/B6309755.png)

![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)

![Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen]](/img/structure/B6309834.png)

![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium hexafluorophosphate, min. 95%](/img/structure/B6309865.png)